molecular formula C23H18N4OS B2887592 2-benzyl-5-{[(pyridin-4-yl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1189957-46-7

2-benzyl-5-{[(pyridin-4-yl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No. B2887592
CAS RN: 1189957-46-7
M. Wt: 398.48
InChI Key: RQSVUULCCXOFTR-UHFFFAOYSA-N
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Description

“2-benzyl-5-{[(pyridin-4-yl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with an imidazole ring as one of its core structures . The single crystal structure of similar molecules has been confirmed by X-ray diffraction, and the optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazole-containing compounds have been studied . The proposed plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds structurally related to 2-benzyl-5-{[(pyridin-4-yl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one have been synthesized and evaluated for their biological activities. For instance, novel analogs synthesized through Knoevenagel condensation demonstrated significant antimicrobial and antifungal activities against standard strains, characterized by various spectroscopic techniques and antimicrobial testing methods (Anisetti & Reddy, 2012).

Antiulcer Agents

Another area of research involves the synthesis of imidazo[1,2-a]pyridines as potential antiulcer agents. These studies explore the antisecretory and cytoprotective properties of such compounds, offering insights into their therapeutic potential. Although the specific compound was not studied, these research endeavors underline the interest in imidazoquinazolines and related structures for gastrointestinal health applications (Starrett et al., 1989).

Organic Synthesis and Catalysis

Research also extends to the synthesis methodologies and catalytic applications of compounds within the same family as this compound. For example, studies on the synthesis of fused heterocycles and the use of magnetically recoverable catalysts for the synthesis of N-fused imidazole-quinoline conjugates under solvent-free conditions demonstrate the compound's relevance in advancing organic synthesis techniques (Mouradzadegun et al., 2015).

Luminescence and OLED Applications

The study of luminescence behavior in mono- and dimeric imidazoquinazolines indicates potential applications in organic light-emitting diodes (OLEDs), despite challenges related to device degradation under electrical current. This research highlights the photophysical properties and thermal stability of these compounds, suggesting avenues for the development of new OLED materials (Pandey et al., 2017).

properties

IUPAC Name

2-benzyl-5-(pyridin-4-ylmethylsulfanyl)-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS/c28-22-20(14-16-6-2-1-3-7-16)25-21-18-8-4-5-9-19(18)26-23(27(21)22)29-15-17-10-12-24-13-11-17/h1-13,20H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSVUULCCXOFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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